2-Bromo-5-nitrothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-nitrothiophene-3-carboxamide is a chemical compound with the molecular formula C₅H₃BrN₂O₃S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
2-Bromo-5-nitrothiophene-3-carboxamide can be synthesized from thiophene through a series of reactions. The process typically involves bromination followed by nitration. The bromination of thiophene is carried out using bromine or a brominating agent, resulting in 2-bromothiophene. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield 2-bromo-5-nitrothiophene . The carboxamide group can be introduced through further reactions involving appropriate reagents and conditions.
Analyse Chemischer Reaktionen
2-Bromo-5-nitrothiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-nitrothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating various derivatives and studying reaction mechanisms.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties. Researchers explore these derivatives for developing new therapeutic agents.
Medicine: Due to its potential biological activities, this compound and its derivatives are investigated for drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-nitrothiophene-3-carboxamide depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-nitrothiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
2-Bromo-5-nitrothiophene: Lacks the carboxamide group but shares similar reactivity and applications.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitro group, leading to different reactivity and applications.
2-Nitrothiophene: Lacks the bromine and carboxamide groups, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
56182-40-2 |
---|---|
Molekularformel |
C5H3BrN2O3S |
Molekulargewicht |
251.06 g/mol |
IUPAC-Name |
2-bromo-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C5H3BrN2O3S/c6-4-2(5(7)9)1-3(12-4)8(10)11/h1H,(H2,7,9) |
InChI-Schlüssel |
BXKFHVYTHDKTNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1C(=O)N)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.